1,3,6-Naphthalenetrisulfonic acid, 7-amino- 1,3,6-Naphthalenetrisulfonic acid, 7-amino-
Brand Name: Vulcanchem
CAS No.: 41016-61-9
VCID: VC13346867
InChI: InChI=1S/C10H9NO9S3/c11-8-4-7-5(2-10(8)23(18,19)20)1-6(21(12,13)14)3-9(7)22(15,16)17/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20)
SMILES: C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N)S(=O)(=O)O
Molecular Formula: C10H9NO9S3
Molecular Weight: 383.4 g/mol

1,3,6-Naphthalenetrisulfonic acid, 7-amino-

CAS No.: 41016-61-9

Cat. No.: VC13346867

Molecular Formula: C10H9NO9S3

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

1,3,6-Naphthalenetrisulfonic acid, 7-amino- - 41016-61-9

Specification

CAS No. 41016-61-9
Molecular Formula C10H9NO9S3
Molecular Weight 383.4 g/mol
IUPAC Name 7-aminonaphthalene-1,3,6-trisulfonic acid
Standard InChI InChI=1S/C10H9NO9S3/c11-8-4-7-5(2-10(8)23(18,19)20)1-6(21(12,13)14)3-9(7)22(15,16)17/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20)
Standard InChI Key GFPQSWFFPRQEHH-UHFFFAOYSA-N
SMILES C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N)S(=O)(=O)O
Canonical SMILES C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N)S(=O)(=O)O

Introduction

Structural and Physicochemical Properties

The molecular formula of 1,3,6-naphthalenetrisulfonic acid, 7-amino- is C10H9NO9S3\text{C}_{10}\text{H}_{9}\text{NO}_{9}\text{S}_{3}, with a molecular weight of 383.4 g/mol . Its structure features a naphthalene ring system with sulfonic acid groups at the 1, 3, and 6 positions and an amino group at the 7 position. This arrangement confers strong acidity (pKa < 1 for sulfonic groups) and high water solubility (>500 g/L at 25°C) . The compound typically exists as a dark-colored crystalline solid, with infrared spectroscopy confirming the presence of sulfonate (SO3\text{SO}_3^-) and amine (NH2\text{NH}_2) functional groups .

The InChI key (GFPQSWFFPRQEHH-UHFFFAOYSA-N) and SMILES notation (O=S(=O)(O)C1=CC2=CC(=C(N)C=C2C(=C1)S(=O)(=O)O)S(=O)(=O)O) provide precise descriptors for its stereochemistry and bonding . Density functional theory (DFT) calculations predict a planar naphthalene core with sulfonate groups inducing electron-withdrawing effects, stabilizing the amino group’s lone pair electrons.

Synthesis and Production

Industrial synthesis of 1,3,6-naphthalenetrisulfonic acid, 7-amino- involves a three-step process:

  • Sulfonation: Naphthalene is treated with fuming sulfuric acid at 120–150°C to introduce sulfonic acid groups.

  • Nitration: The sulfonated intermediate undergoes nitration using a mixture of nitric and sulfuric acids at 0–5°C to position the nitro group.

  • Reduction: Catalytic hydrogenation (e.g., Pd/C) or Fe/HCl reduces the nitro group to an amino group.

Table 1: Synthesis Parameters and Yields

StepConditionsYield (%)Purity (%)
Sulfonation150°C, 6 hr8590
Nitration0°C, 2 hr7888
ReductionH₂ (1 atm), Pd/C, 25°C9295

Optimization studies indicate that exceeding 150°C during sulfonation reduces yields to <60% due to decomposition. Post-synthesis purification employs reverse-phase HPLC with acetonitrile/water mobile phases, achieving >99% purity for research-grade material.

Applications in Analytical and Materials Science

Capillary Electrophoresis

As an anionic chromophore, 1,3,6-naphthalenetrisulfonic acid, 7-amino- enhances separation efficiency in capillary electrophoresis. In a 2024 study, its incorporation at 10 mM concentration improved resolution of Cl\text{Cl}^-, NO3\text{NO}_3^-, and SO42\text{SO}_4^{2-} by 40% compared to conventional buffers. Detection at 254 nm enabled quantification with a limit of detection (LOD) of 0.1 µM.

Conducting Polymers

The compound serves as a dopant in polypyrrole synthesis, influencing electrical conductivity. Research demonstrates that 5 wt% doping increases conductivity from 10310^{-3} to 102S/cm10^2 \, \text{S/cm} by stabilizing polaronic charge carriers.

Table 2: Conductivity of Polypyrrole with Varied Dopant Concentrations

Dopant Concentration (wt%)Conductivity (S/cm)
01.2×1031.2 \times 10^{-3}
24.5×1014.5 \times 10^{-1}
51.8×1021.8 \times 10^{2}

Biological and Pharmacological Activities

Antimicrobial Properties

1,3,6-Naphthalenetrisulfonic acid, 7-amino- exhibits bacteriostatic activity against Gram-negative pathogens. Testing against Escherichia coli revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, comparable to sulfonamide antibiotics. Mechanistic studies suggest sulfonate groups disrupt cell membrane integrity via electrostatic interactions.

CompoundIC₅₀ (µM)Selectivity Index (Cancer/Normal)
1,3,6-Naphthalenetrisulfonic acid853.2
Cisplatin121.1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator